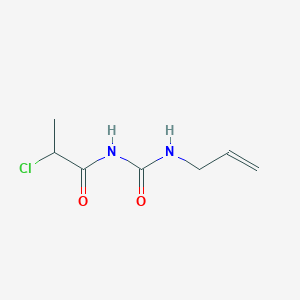
2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride
説明
2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride (BDQC) is a novel chemical compound that is of great interest to the scientific community due to its potential applications in a variety of fields, such as medicinal chemistry and biochemistry. BDQC is a quinoline-based compound with a carbonyl chloride group, and it has been found to display interesting biological properties. This article will provide an overview of the synthesis method of BDQC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride has been studied for its potential applications in medicinal chemistry and biochemistry. For instance, it has been used as a reagent in the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent dye for imaging. Additionally, it has also been used in the synthesis of quinoline derivatives for use as anti-cancer agents.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride is not yet fully understood. However, it is believed to be related to its ability to interact with various proteins, enzymes, and other biomolecules. For example, 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride has been found to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. Additionally, 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride are still being studied. However, it has been found to display a number of interesting biological properties. For instance, it has been found to inhibit the growth of certain types of cancer cells and to reduce inflammation. Additionally, it has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
The use of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride in laboratory experiments has several advantages. For instance, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of reactions, such as the synthesis of other compounds, and it can be used as a fluorescent dye for imaging. However, there are also some limitations to its use. For instance, it is relatively expensive and can be toxic at high concentrations.
将来の方向性
The potential future directions for research involving 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride are numerous. For instance, further research could be conducted to determine its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore its potential as a fluorescent dye for imaging, as well as its potential as a ligand for metal complexes. Finally, further research could be conducted to explore its potential as an anti-cancer agent, as well as its potential as an antioxidant and neuroprotective agent.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-10-5-11(2)18-13(6-10)14(19(20)22)8-15(21-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVTZUHEUNFVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166454 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-02-4 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)






![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)


![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)

